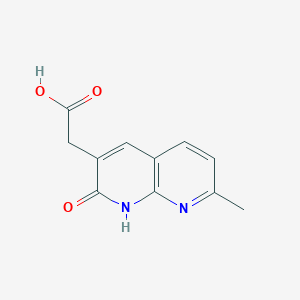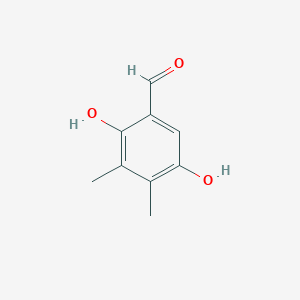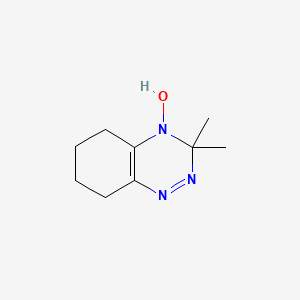
1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene
Overview
Description
1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene is a chemical compound characterized by the presence of an isocyanate group and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where the isocyanate or trifluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex chemical structures.
Biology: It may be used in the development of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. The trifluoromethoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-3-iodo-5-(trifluoromethoxy)-: This compound has a similar trifluoromethoxy group but differs in the presence of fluoro and iodo substituents.
(Trifluoromethoxy)benzene: This compound contains only the trifluoromethoxy group attached to the benzene ring.
Uniqueness
1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene is unique due to the combination of the isocyanate and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-4-2-1-3-7(8)5-13-6-14/h1-4H,5H2 |
InChI Key |
BLNHSMXWISCKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=O)OC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
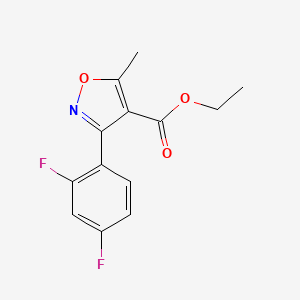
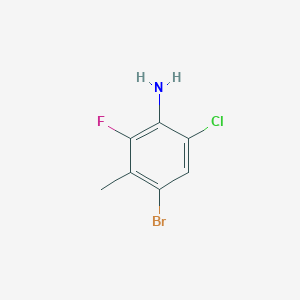
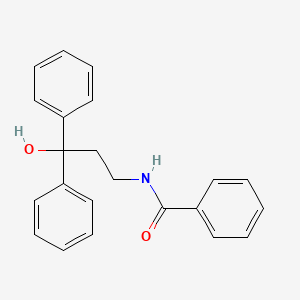
![Ethyl imidazo[5,1-b]thiazole-3-carboxylate](/img/structure/B8512223.png)
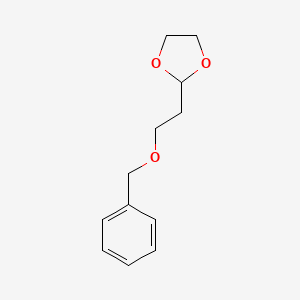
![Ethyl N-{[(3-iodophenyl)amino]carbonyl}glycinate](/img/structure/B8512228.png)

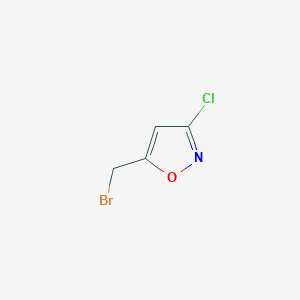
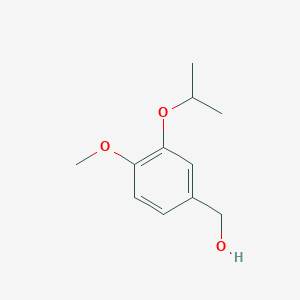
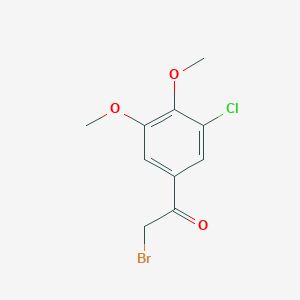
![2-(Benzo[b]thiophen-5-yl)oxirane](/img/structure/B8512277.png)
